methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
Overview
Description
Methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a bromophenyl group, a furan ring, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate typically involves the following steps:
Formation of the enone moiety: This can be achieved through the aldol condensation of an appropriate aldehyde and ketone.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring followed by its attachment to the enone structure.
Incorporation of the furan ring: The furan ring can be introduced through a coupling reaction with the enone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It could affect cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-3-(3-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.
Methyl (Z)-3-(3-methylphenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure with a methyl group instead of bromine.
Uniqueness
Methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-20-15(19)12(9-10-4-2-5-11(16)8-10)17-14(18)13-6-3-7-21-13/h2-9H,1H3,(H,17,18)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDPZSMSCOJCOZ-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)Br)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)Br)/NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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